Tris(dimethylamido)aluminum(III)

Catalog No.
S1902184
CAS No.
32093-39-3
M.F
C12H36Al2N6
M. Wt
318.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(dimethylamido)aluminum(III)

CAS Number

32093-39-3

Product Name

Tris(dimethylamido)aluminum(III)

IUPAC Name

dialuminum;dimethylazanide

Molecular Formula

C12H36Al2N6

Molecular Weight

318.42 g/mol

InChI

InChI=1S/6C2H6N.2Al/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3

InChI Key

JGZUJELGSMSOID-UHFFFAOYSA-N

SMILES

CN(C)[Al](N(C)C)N(C)C.CN(C)[Al](N(C)C)N(C)C

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Al+3].[Al+3]
  • Precursor for Aluminum-Based Materials

    Tris(dimethylamido)aluminum(III) can be used as a precursor to synthesize other aluminum-based materials with interesting properties. Because the aluminum atom is surrounded by relatively bulky dimethylamino groups, it becomes more reactive and can participate in various reactions to form new compounds. For example, researchers have used it to prepare aluminum-containing polymers, which are being explored for applications in catalysis and electronics PubChem: ).

  • Understanding Lewis Acid-Base Chemistry

    Tris(dimethylamido)aluminum(III) acts as a Lewis acid. Lewis acids are electron-pair acceptors, and tris(dimethylamido)aluminum(III) can accept electron pairs from Lewis bases (electron-pair donors) to form Lewis adducts. Studying these interactions helps researchers understand the fundamental principles of Lewis acid-base chemistry, which is a cornerstone of many chemical reactions ScienceDirect: .

Tris(dimethylamido)aluminum(III) is an organometallic compound with the chemical formula Al N CH 3 2 3\text{Al N CH 3 2 3}. It is a complex of aluminum characterized by three dimethylamido ligands coordinated to a central aluminum atom. This compound is notable for its role as a precursor in the deposition of aluminum nitride thin films, particularly through atomic layer deposition processes. The molecular weight of Tris(dimethylamido)aluminum(III) is approximately 159.21 g/mol, and it typically appears as a light brown solid with a density of 0.865 g/mL at 25 °C .

The compound exhibits excellent volatility and thermal stability, making it suitable for various chemical vapor deposition techniques. Its ability to form aluminum nitride is particularly significant in the electronics industry, where such materials are essential for semiconductor devices and optoelectronic applications .

Tris(dimethylamido)aluminum(III) primarily functions as a precursor for aluminum-containing materials. During CVD processes, it decomposes on a heated substrate, releasing reactive aluminum species that can form thin films of aluminum nitride (AlN) and other related materials [].

Tris(dimethylamido)aluminum(III) primarily reacts to form aluminum nitride (AlN) when subjected to thermal processes in the presence of ammonia or other nitrogen sources. The reactions can be summarized as follows:

  • Formation of Aluminum Nitride:
    3 Al N CH 3 2 3+N23 AlN+6 CH3 2NH\text{3 Al N CH 3 2 3}+\text{N}_2\rightarrow \text{3 AlN}+\text{6 CH}_3\text{ 2NH}
    This reaction highlights the decomposition of Tris(dimethylamido)aluminum(III) to produce aluminum nitride and dimethylamine .
  • Interaction with Water:
    Tris(dimethylamido)aluminum(III) reacts violently with water, producing flammable gases such as dimethylamine and potentially igniting spontaneously:
    Al N CH 3 2 3+H2OAl OH 3+3 CH3 2NH\text{Al N CH 3 2 3}+\text{H}_2\text{O}\rightarrow \text{Al OH }_3+\text{3 CH}_3\text{ 2NH}
    This reaction underscores the need for careful handling and storage to avoid moisture exposure .

The synthesis of Tris(dimethylamido)aluminum(III) can be achieved through several methods, with the following being notable:

  • Ligand Exchange Reaction:
    • Starting Materials: Aluminum trichloride, dimethylamine, lithium aluminum hydride.
    • Procedure:
      • Dissolve aluminum trichloride in anhydrous diethyl ether.
      • Slowly add dimethylamine while stirring at room temperature.
      • Stir until the ligand exchange is complete.
      • Add lithium aluminum hydride and heat to reflux for several hours until the reaction completes .

This method effectively replaces chloride ligands with dimethylamido groups, yielding the desired compound.

Tris(dimethylamido)aluminum(III) has several important applications:

  • Atomic Layer Deposition: It serves as a precursor for depositing thin films of aluminum nitride, which are crucial in semiconductor technology and optoelectronic devices .
  • Material Science: The compound's properties make it suitable for creating high-quality coatings and films used in various electronic applications .
  • Chemical Vapor Deposition: It is utilized in processes that require precise control over film thickness and composition.

Research has focused on understanding the interaction mechanisms of Tris(dimethylamido)aluminum(III) during deposition processes:

  • Atomic Layer Deposition Mechanisms: Studies have shown that this compound can effectively adsorb onto substrates, leading to the formation of aluminum nitride films through self-limiting reactions .
  • Surface Chemistry: Investigations into its surface interactions reveal complex pathways involving ligand exchange and decomposition, which are critical for optimizing deposition processes .

Tris(dimethylamido)aluminum(III) shares similarities with other organometallic compounds used in thin film deposition. Here are some comparable compounds:

Compound NameFormulaKey Features
Trimethyl AluminumAl CH3 3\text{Al CH}_3\text{ }_3Highly reactive; used in chemical vapor deposition
Tris(diethylamido)aluminumAl N C 2H 5 2 3\text{Al N C 2H 5 2 }_3Similar application in atomic layer deposition
Dimethyl AluminumAl CH3 2\text{Al CH}_3\text{ }_2Less steric hindrance; used for similar applications

Uniqueness of Tris(dimethylamido)aluminum(III)

Tris(dimethylamido)aluminum(III) stands out due to its specific ligand arrangement that provides enhanced stability and volatility compared to other precursors like trimethyl aluminum. Its ability to form high-quality aluminum nitride films at lower temperatures makes it particularly valuable in modern semiconductor fabrication technologies .

Direct aminolysis represents a fundamental synthetic approach for preparing tris(dimethylamido)aluminum(III) through the reaction of aluminum-containing precursors with dimethylamine. This methodology offers several advantages including atom economy and straightforward reaction conditions [1] [2].

The direct aminolysis process typically involves the treatment of aluminum halides or alkoxides with dimethylamine under controlled conditions. Research has demonstrated that aluminum trichloride serves as an effective starting material, where the sequential replacement of chloride ligands with dimethylamido groups occurs through nucleophilic substitution mechanisms [3] [4]. The reaction proceeds according to the general scheme:

AlCl₃ + 3 HN(CH₃)₂ → Al[N(CH₃)₂]₃ + 3 HCl

Temperature control emerges as a critical parameter in direct aminolysis reactions. Studies indicate that optimal reaction temperatures range from 100°C to 200°C, with lower temperatures resulting in incomplete conversion and higher temperatures potentially leading to decomposition of the desired product [5] [6]. The exothermic nature of these reactions necessitates careful thermal management to prevent runaway reactions and ensure product quality [7].

Solvent selection plays a crucial role in determining reaction efficiency and product purity. Ethereal solvents such as diethyl ether and tetrahydrofuran have proven most effective, providing adequate solvation for both reactants and products while maintaining chemical inertness toward the aluminum centers [8]. The choice of solvent also influences the reaction kinetics, with polar aprotic solvents generally accelerating the aminolysis process [2].

The mechanism of direct aminolysis involves initial coordination of dimethylamine to the aluminum center, followed by proton transfer and subsequent elimination of hydrogen chloride. This process occurs stepwise, with each substitution becoming progressively more difficult due to increased electron density around the aluminum center [9]. Kinetic studies have revealed that the rate-determining step typically involves the formation of the aluminum-nitrogen bond, with activation energies varying depending on the specific aluminum precursor employed [8].

Product isolation and purification present significant challenges in direct aminolysis routes. The volatility of tris(dimethylamido)aluminum(III), with a melting point of 82-84°C and sublimation occurring at 90°C under reduced pressure, requires specialized handling techniques [10] [11]. Distillation under inert atmosphere or sublimation under vacuum represents the most effective purification methods, yielding products with purities exceeding 98% [12].

Table 1: Physical Properties of Tris(dimethylamido)aluminum(III)

PropertyValueSource
Molecular FormulaC₆H₁₈AlN₃ (monomer), C₁₂H₃₆Al₂N₆ (dimer) [10] [12] [11]
Molecular Weight159.21 g/mol (monomer), 318.42 g/mol (dimer) [10] [12] [11]
AppearanceWhite to yellow crystals/powder [10] [12] [11]
Melting Point82-84°C (82-89°C) [10] [11]
Boiling Point90°C (0.05 mmHg, sublimation) [11]
Density0.865 g/cm³ [10] [11]
Flash Point21°C (70°F) [13] [11]
SensitivityMoisture sensitive, air sensitive [10] [13] [11]
StorageUnder inert atmosphere (argon) [11]
CAS Number32093-39-3 [10] [12] [11]

Ligand Exchange Reactions with Tertiary Amines

Ligand exchange reactions utilizing tertiary amines represent a sophisticated synthetic strategy for accessing tris(dimethylamido)aluminum(III) with enhanced control over reaction stoichiometry and product selectivity. This approach typically employs preformed aluminum complexes as starting materials, enabling more precise manipulation of the coordination environment [14] [15].

The most widely implemented ligand exchange protocol involves the reaction of aluminum trichloride with lithium aluminum hydride in the presence of dimethylamine. This three-component system allows for the in situ generation of reactive aluminum hydride species that subsequently undergo aminolysis to yield the desired amido complex [17]. The reaction sequence can be represented as:

LiAlH₄ + AlCl₃ → intermediate Al-H species
Al-H species + HN(CH₃)₂ → Al[N(CH₃)₂]₃ + H₂

Research conducted using density functional theory calculations has elucidated the mechanistic details of this transformation. The reaction proceeds through a series of four sequential steps for the formation of lithium tetrakis(dimethylamido)aluminate, followed by three additional endothermic steps for the subsequent reaction with aluminum trichloride [8]. The calculated free energy barriers indicate that all reactions occur spontaneously under typical experimental conditions, consistent with observed experimental outcomes.

Salt metathesis reactions constitute another important subset of ligand exchange methodologies. The treatment of aluminum trichloride with lithium dimethylamide in ethereal solvents provides a direct route to tris(dimethylamido)aluminum(III) with yields typically ranging from 70-80% [18] [14]. This approach offers the advantage of avoiding the generation of hydrogen gas, which can complicate reaction control and product isolation.

Temperature optimization in ligand exchange reactions requires careful consideration of competing reaction pathways. Studies have demonstrated that reactions conducted at temperatures below 0°C result in incomplete conversion, while temperatures exceeding 100°C may lead to decomposition of sensitive intermediates [17]. The optimal temperature window for most ligand exchange processes lies between 25°C and 80°C, providing sufficient driving force for ligand substitution while maintaining product stability.

The choice of aluminum precursor significantly influences both reaction efficiency and product quality. Aluminum trichloride remains the most commonly employed starting material due to its high reactivity and commercial availability . However, alternative precursors such as aluminum alkoxides or aluminum amides can provide advantages in specific synthetic contexts, particularly when enhanced moisture sensitivity or different solubility characteristics are desired [19].

Solvent effects in ligand exchange reactions extend beyond simple solvation phenomena to include coordination effects and ion-pair formation. Coordinating solvents such as tetrahydrofuran can stabilize intermediate species and facilitate ligand exchange, while non-coordinating solvents may promote different reaction pathways [8]. The selection of appropriate solvent systems requires balancing reactivity considerations with product isolation requirements.

Table 2: Synthesis Methods and Conditions for Tris(dimethylamido)aluminum(III)

MethodStarting MaterialsTemperature RangeSolventYieldReference
Salt MetathesisAlCl₃ + LiN(CH₃)₂Room temperature to 100°CDiethyl ether, THF70-80% [18] [14]
Ligand ExchangeAlCl₃ + HN(CH₃)₂ + LiAlH₄0°C to refluxDiethyl ether74-82% [17]
Direct AminolysisAl precursor + HN(CH₃)₂100-200°CVarious organic solventsVariable [1] [2]
LiAlH₄ RouteLiAlH₄ + HN(CH₃)₂ + AlCl₃Room temperature to refluxTHF, diethyl etherModerate to good [8]

Large-Scale Production Optimization Challenges

The transition from laboratory-scale synthesis to industrial production of tris(dimethylamido)aluminum(III) presents numerous technical and economic challenges that require systematic optimization approaches. These challenges encompass thermal management, process safety, yield optimization, and cost-effectiveness considerations that become increasingly critical at larger scales [20] [21].

Thermal management represents one of the most significant challenges in scaling up aluminum amide synthesis. The highly exothermic nature of aminolysis reactions can lead to uncontrolled temperature excursions at industrial scales, potentially resulting in product decomposition, safety hazards, and reduced yields [7]. Industrial implementations require sophisticated heat removal systems, including jacketed reactors, internal cooling coils, and controlled addition protocols to maintain reaction temperatures within optimal ranges.

Process control systems for large-scale production must address the real-time monitoring and adjustment of critical parameters including temperature, pressure, reactant flow rates, and product composition. Advanced control algorithms incorporating predictive models have been developed to optimize aluminum production processes, demonstrating energy consumption reductions exceeding 1000 kWh per ton of aluminum product [6]. These systems utilize feedback mechanisms to correct for process variations and maintain consistent product quality.

The handling and storage of moisture-sensitive precursors at industrial scales requires specialized infrastructure and protocols. Tris(dimethylamido)aluminum(III) must be maintained under rigorously inert conditions throughout the production process, necessitating expensive gas handling systems, purification equipment, and specialized packaging solutions [11]. The compound's low flash point of 21°C further complicates handling requirements, mandating explosion-proof equipment and comprehensive safety protocols [13].

Raw material costs and availability represent critical economic factors in large-scale production optimization. The dependence on lithium aluminum hydride and high-purity dimethylamine as starting materials introduces supply chain vulnerabilities and cost pressures that must be carefully managed [22] [23]. Alternative synthetic routes utilizing more abundant and cost-effective precursors are actively being investigated to improve process economics.

Reactor design optimization for aluminum amide synthesis must accommodate the unique requirements of organometallic chemistry while maintaining scalability. Flow chemistry approaches have shown promise for organometallic synthesis, offering improved heat and mass transfer characteristics, enhanced safety profiles, and reduced inventory of hazardous intermediates [7]. Continuous processing methodologies can provide better process control and reduced residence times compared to traditional batch operations.

Product purification and isolation at industrial scales present additional challenges due to the thermal sensitivity and volatility of tris(dimethylamido)aluminum(III). Conventional distillation techniques may not be suitable for large-scale operations due to the risk of thermal decomposition and the need for specialized materials of construction [24]. Alternative purification strategies, including crystallization under inert atmosphere and selective sublimation, are being developed to address these limitations.

Quality control and analytical monitoring requirements for industrial production exceed those of laboratory-scale synthesis. Real-time analytical techniques capable of monitoring product purity, moisture content, and impurity levels are essential for maintaining consistent product quality [25]. Advanced spectroscopic methods and automated sampling systems are being integrated into production facilities to provide continuous quality assurance.

Environmental and safety considerations become paramount at industrial scales, requiring comprehensive risk assessments and mitigation strategies. The generation of hydrogen chloride gas during aminolysis reactions necessitates appropriate scrubbing systems and waste treatment facilities [26]. Additionally, the handling of pyrophoric and water-reactive materials requires specialized training, emergency response procedures, and containment systems.

Energy efficiency optimization represents a critical aspect of large-scale production economics. The aluminum industry faces significant pressure to reduce energy consumption due to both cost considerations and environmental regulations [20] [27]. Process integration opportunities, including heat recovery systems and co-generation facilities, are being explored to improve overall energy efficiency in aluminum precursor production.

Hydrogen Bond Acceptor Count

6

Exact Mass

318.263222 g/mol

Monoisotopic Mass

318.263222 g/mol

Heavy Atom Count

20

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Tris(dimethylamino)aluminium_dimer

Dates

Modify: 2023-08-16

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